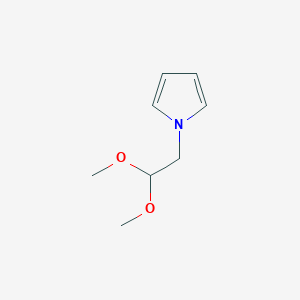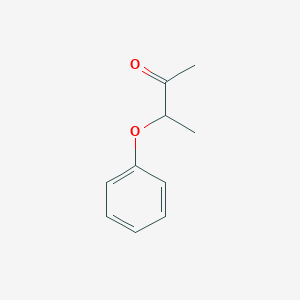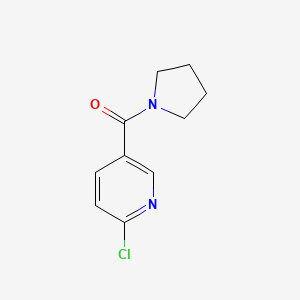
2-(4-Ethylphenoxy)-2-methylpropansäure
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Synthesis Analysis
New acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were synthesized and tested on various bacterial and fungal strains. They proved to be active at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi .Molecular Structure Analysis
The molecular formula of (4-Ethylphenoxy)acetic acid is C10H12O3. It has a molecular weight of 180.20 g/mol. The InChIKey is WVELHLIHMYYZAT-UHFFFAOYSA-N .Chemical Reactions Analysis
A novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Ethylphenoxy)acetic acid include a molecular weight of 180.20 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Die Phenoxyacetamid-Derivate, einschließlich Verbindungen, die mit 2-(4-Ethylphenoxy)-2-methylpropansäure verwandt sind, werden auf ihr Potenzial als Therapeutika untersucht. Sie werden auf ihre Wechselwirkungen mit biologischen Molekülen und die Auswirkungen ihrer Molekülstruktur auf die pharmakologische Aktivität untersucht . Diese Verbindung könnte als Vorläufer bei der Synthese neuer Pharmazeutika oder der Verbesserung bestehender dienen.
Anti-pathogene Mittel
Kern-Schale-Nanostrukturen, die mit Derivaten von this compound beschichtet sind, wurden auf ihre anti-pathogenen Eigenschaften untersucht. Diese Nanostrukturen können zur Funktionalisierung von Katheteroberflächen verwendet werden und bieten Resistenz gegen mikrobielle Besiedlung und Biofilmbildung durch Krankheitserreger wie Staphylococcus aureus und Pseudomonas aeruginosa .
Antibakterielle Beschichtungen
Neu synthetisierte Derivate von this compound haben sich als vielversprechend für antibakterielle Beschichtungen erwiesen. Diese Verbindungen wurden gegen verschiedene Bakterien- und Pilzstämme getestet und zeigten Aktivität bei niedrigen Konzentrationen, was für die Entwicklung neuer antimikrobieller Mittel entscheidend ist .
Synthese biologisch aktiver Substanzen
Die Verbindung wird bei der Synthese biologisch aktiver Substanzen verwendet, insbesondere bei der Herstellung von Molekülen mit bestimmten physikalisch-chemischen Eigenschaften, die mit biologischen Systemen interagieren können. Diese Anwendung ist auf dem Gebiet der Biochemie und Molekularbiologie von entscheidender Bedeutung, um die Interaktionen und Wirkungen von Medikamenten zu untersuchen .
Computerchemie
In der Computerchemie können Derivate von this compound verwendet werden, um das Verhalten neuer Medikamentenkandidaten zu modellieren und vorherzusagen. Dies hilft, den Wirkmechanismus des Medikaments zu verstehen und seine Struktur für eine bessere Wirksamkeit und Sicherheit zu optimieren .
Chemische Vielfalt und Arzneimittelsicherheit
Die chemische Vielfalt, die von Phenoxyacetamid-Derivaten, einschließlich this compound, geboten wird, ermöglicht es Chemikern, neue Verbindungen zu entwickeln. Diese Verbindungen können auf Sicherheit und Wirksamkeit zugeschnitten werden, wodurch die Lebensqualität durch die Bereitstellung sichererer Medikamentenoptionen verbessert wird .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-(4-Ethylphenoxy)-2-methylpropanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism.
Mode of Action
2-(4-Ethylphenoxy)-2-methylpropanoic acid interacts with its target, PPARγ, by binding to the receptor. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). The interaction with PPREs influences the transcription of various genes involved in metabolic processes .
Biochemical Pathways
The modulation of these pathways can have downstream effects on energy balance and insulin sensitivity .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier
Result of Action
The molecular and cellular effects of 2-(4-Ethylphenoxy)-2-methylpropanoic acid’s action are likely to be related to its influence on PPARγ activity. By modulating PPARγ, it may affect adipocyte differentiation, lipid metabolism, and glucose homeostasis. These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of metabolic disorders .
Action Environment
The action, efficacy, and stability of 2-(4-Ethylphenoxy)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules could potentially affect its binding to PPARγ and thus its efficacy. More research is needed to fully understand these influences.
Biochemische Analyse
Biochemical Properties
2-(4-Ethylphenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The interaction between 2-(4-Ethylphenoxy)-2-methylpropanoic acid and PPARγ can influence the receptor’s activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of 2-(4-Ethylphenoxy)-2-methylpropanoic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism, thereby altering the metabolic state of the cell . Additionally, 2-(4-Ethylphenoxy)-2-methylpropanoic acid can impact cell signaling pathways such as the PPARγ pathway, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2-(4-Ethylphenoxy)-2-methylpropanoic acid exerts its effects through various mechanisms. It binds to PPARγ, leading to the activation or inhibition of this receptor . This binding interaction can result in changes in gene expression, particularly genes involved in metabolic processes. Furthermore, 2-(4-Ethylphenoxy)-2-methylpropanoic acid may also interact with other biomolecules, influencing enzyme activity and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Ethylphenoxy)-2-methylpropanoic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function need to be further investigated. In vitro and in vivo studies have indicated that prolonged exposure to 2-(4-Ethylphenoxy)-2-methylpropanoic acid can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Ethylphenoxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it has been observed to modulate metabolic pathways without causing significant adverse effects . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular functions and potential toxicity to specific organs. Threshold effects and dose-response relationships are critical for understanding the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-(4-Ethylphenoxy)-2-methylpropanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid and glucose metabolism . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell. Understanding these pathways is essential for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of 2-(4-Ethylphenoxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of 2-(4-Ethylphenoxy)-2-methylpropanoic acid are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-Ethylphenoxy)-2-methylpropanoic acid can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGHRABZLIUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364170 | |
| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-77-3 | |
| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)





